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Cat. No.: B584089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolism of the

broad-spectrum antifungal agent isavuconazole. It details the metabolic pathways, involved

enzymes, and resulting metabolites. Furthermore, this guide addresses the potential for

isotopic exchange in the isavuconazole molecule, a critical consideration for researchers

utilizing isotopically labeled compounds in metabolic and pharmacokinetic studies.

Introduction to Isavuconazole
Isavuconazole is a second-generation triazole antifungal agent administered as a water-soluble

prodrug, isavuconazonium sulfate. It is indicated for the treatment of invasive aspergillosis and

invasive mucormycosis. The prodrug formulation allows for both intravenous and oral

administration with high bioavailability.[1]

Isavuconazole Metabolism
The metabolic journey of isavuconazole begins with the rapid and extensive conversion of its

prodrug, isavuconazonium, to the active moiety, isavuconazole, and an inactive cleavage

product. This initial step is followed by hepatic metabolism of isavuconazole, primarily through

cytochrome P450 enzymes and subsequent glucuronidation.
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Isavuconazonium sulfate is rapidly hydrolyzed by plasma esterases, predominantly

butylcholinesterase, to yield the active drug, isavuconazole, and an inactive cleavage product.

[1] This conversion is efficient and occurs swiftly in the bloodstream.

Isavuconazonium

Isavuconazole (Active Moiety)

Plasma Esterases
(e.g., Butylcholinesterase)

Inactive Cleavage Product

Click to download full resolution via product page

Caption: Prodrug activation of isavuconazonium.

Hepatic Metabolism of Isavuconazole
The primary site of isavuconazole metabolism is the liver. The main metabolic pathways involve

oxidation by cytochrome P450 (CYP) isoenzymes, followed by conjugation reactions.

In vitro and in vivo studies have demonstrated that isavuconazole is a substrate of CYP3A4

and CYP3A5.[1][2] These enzymes are responsible for the oxidative metabolism of the drug.

The interaction with CYP3A4 is clinically significant, as strong inducers or inhibitors of this

enzyme can alter isavuconazole plasma concentrations, potentially impacting efficacy and

safety.[3][4]

Following oxidation by CYP enzymes, isavuconazole and its oxidative metabolites can undergo

Phase II metabolism through glucuronidation, which is catalyzed by uridine diphosphate-

glucuronosyltransferases (UGTs).[5] This process increases the water solubility of the

metabolites, facilitating their excretion.
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Caption: Primary metabolic pathways of isavuconazole.

Isavuconazole Metabolites
Several metabolites of isavuconazole have been identified in human plasma, urine, and feces.

However, no single metabolite has been found to have an area under the curve (AUC) greater

than 10% of the parent drug, indicating that isavuconazole is the primary circulating active

entity. The identified metabolites are primarily products of oxidation and subsequent

conjugation.

Table 1: Summary of Isavuconazole Metabolites

Metabolite Description Pathway

M1
Hydroxylated isavuconazole

carbamoyl form
Oxidation

M2 Hydroxylated isavuconazole Oxidation

M3
Oxidative N-dealkylated form

of isavuconazole
Oxidation

Various
Glucuronide conjugates of

parent drug and metabolites
Glucuronidation

Potential for Isotopic Exchange in Isavuconazole
A critical aspect for researchers using isotopically labeled compounds is the stability of the label

and the potential for isotopic exchange with the surrounding solvent or other molecules. This is

particularly relevant for studies involving hydrogen isotopes (deuterium and tritium).

Currently, there is a lack of published scientific literature specifically investigating the potential

for hydrogen-deuterium (H/D) exchange or the stability of isotopically labeled isavuconazole.

While general principles of isotopic exchange in organic molecules are well-established,

specific experimental data for isavuconazole is not available in the public domain.

General Considerations for Isotopic Exchange:
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Acidic Protons: Protons attached to heteroatoms (O-H, N-H) are generally labile and will

readily exchange with deuterium in a deuterated solvent. Isavuconazole possesses a tertiary

alcohol group; the hydroxyl proton would be expected to be labile.

C-H Bonds: Carbon-bound hydrogens are generally stable to exchange under physiological

conditions. However, protons on carbons adjacent to activating groups (e.g., carbonyls,

aromatic rings) can be more susceptible to exchange, although this typically requires specific

catalytic conditions not present in vivo.

Without specific experimental data (e.g., from hydrogen-deuterium exchange mass

spectrometry studies), any assessment of the isotopic stability of labeled isavuconazole

remains theoretical. Researchers planning to use isotopically labeled isavuconazole are

strongly advised to perform stability studies under their specific experimental conditions to

ensure the integrity of the label.

Experimental Protocols
This section outlines general methodologies for key experiments related to the study of

isavuconazole metabolism.

In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of

isavuconazole in human liver microsomes.

Objective: To determine the rate of metabolism of isavuconazole by human liver microsomal

enzymes.

Materials:

Isavuconazole

Pooled human liver microsomes (HLMs)

Phosphate buffer (e.g., 100 mM, pH 7.4)

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)
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Magnesium chloride (MgCl₂)

Acetonitrile (or other suitable organic solvent) for reaction termination

Internal standard for analytical quantification

LC-MS/MS system

Procedure:

Preparation of Incubation Mixtures:

Prepare a stock solution of isavuconazole in a suitable solvent (e.g., DMSO).

In microcentrifuge tubes, combine phosphate buffer, MgCl₂, and the HLM suspension.

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

Initiation of Reaction:

Add the isavuconazole stock solution to the pre-warmed microsome mixture to achieve the

desired final concentration.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubation:

Incubate the reaction mixtures at 37°C with gentle shaking.

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by

adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

Sample Processing:

Vortex the terminated reaction mixtures to precipitate proteins.

Centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a clean plate or vials for analysis.
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Analytical Quantification:

Analyze the samples by a validated LC-MS/MS method to quantify the remaining

concentration of isavuconazole at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of remaining isavuconazole versus time.

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the

linear regression.
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Caption: Workflow for in vitro metabolism study.
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In Vivo Metabolism Study in Humans (General Design)
This outlines a general design for a human mass balance study to investigate the in vivo

metabolism of isavuconazole.

Objective: To determine the absorption, metabolism, and excretion (AME) of isavuconazole in

healthy human subjects.

Study Design: Open-label, single-dose study.

Subjects: Healthy male volunteers.

Investigational Product: [¹⁴C]-labeled isavuconazonium sulfate.

Procedure:

Dosing: Administer a single oral dose of [¹⁴C]-isavuconazonium sulfate to subjects.

Sample Collection:

Collect blood samples at predefined time points to determine the plasma concentrations of

isavuconazole and total radioactivity.

Collect all urine and feces for a specified period (e.g., until radioactivity is negligible) to

determine the routes and extent of excretion.

Sample Analysis:

Analyze plasma, urine, and feces for total radioactivity using liquid scintillation counting.

Profile the metabolites in plasma, urine, and feces using chromatographic techniques

(e.g., HPLC) coupled with radioactivity detection and mass spectrometry (LC-MS/MS) for

structural elucidation.

Pharmacokinetic and Metabolic Analysis:

Calculate pharmacokinetic parameters for isavuconazole and total radioactivity.

Determine the mass balance by calculating the total recovery of the radioactive dose.
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Identify and quantify the major circulating and excreted metabolites.
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Caption: Workflow for a human AME study.

Quantitative Data Summary
The following tables summarize key quantitative data related to isavuconazole metabolism and

pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Isavuconazole in Healthy Adults
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Parameter Value Reference

Bioavailability ~98% [1]

Tₘₐₓ (oral) 2-3 hours [1]

Plasma Protein Binding >99% [5]

Volume of Distribution (Vd) ~450 L [5]

Elimination Half-life (t₁/₂) ~130 hours [1]

Primary Metabolism CYP3A4, CYP3A5 [1]

Excretion Feces (~46%), Urine (~45%) [1]

Table 3: Impact of CYP3A4 Modulators on Isavuconazole Pharmacokinetics

Co-administered
Drug

CYP3A4 Effect
Impact on
Isavuconazole AUC

Reference

Rifampin Strong Inducer ↓ 90% [6]

Ketoconazole Strong Inhibitor ↑ 422% [6]

Lopinavir/Ritonavir Strong Inhibitor ↑ ~2-fold [6]

Conclusion
Isavuconazole undergoes extensive metabolism, initiated by the rapid hydrolysis of its prodrug,

isavuconazonium, to the active form. The subsequent hepatic metabolism is primarily mediated

by CYP3A4 and CYP3A5, followed by glucuronidation. While several minor metabolites are

formed, isavuconazole remains the major active component in circulation. A significant

knowledge gap exists regarding the potential for isotopic exchange in the isavuconazole

molecule. Further research, specifically through dedicated isotopic labeling and stability

studies, is required to provide definitive guidance for researchers in this area. The experimental

protocols outlined in this guide provide a foundation for conducting further investigations into

the metabolism and disposition of this important antifungal agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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